molecular formula C59H62Cl2N8O23 B14096129 (1S,2R,18R,19R,22S,25R,40S)-19-amino-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

(1S,2R,18R,19R,22S,25R,40S)-19-amino-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Cat. No.: B14096129
M. Wt: 1322.1 g/mol
InChI Key: SSCUQZZTTLVMFJ-IKBWJMRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vancomycin hexapeptide is a derivative of vancomycin, a glycopeptide antibiotic known for its effectiveness against Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) . Vancomycin hexapeptide retains the core structure of vancomycin but is modified to enhance its properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vancomycin hexapeptide is synthesized through a series of complex chemical reactions involving the assembly of amino acids into a hexapeptide chain. The glycosylated hexapeptide chain consists of chloro-β-hydroxytyrosines, p-hydroxyphenylglycines, N-methylleucine, and aspartic acid . The synthesis involves the use of nonribosomal peptide synthetases (NRPSs) which catalyze the addition of amino acids to form the peptide chain .

Industrial Production Methods: Industrial production of vancomycin hexapeptide involves fermentation processes using the bacterium Amycolatopsis orientalis. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Vancomycin hexapeptide undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of vancomycin hexapeptide with altered functional groups that can enhance its biological activity or stability .

Scientific Research Applications

Vancomycin hexapeptide has a wide range of applications in scientific research:

Mechanism of Action

Vancomycin hexapeptide exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall and thus weakening the bacterial cell wall, leading to cell lysis and death . This mechanism is similar to that of vancomycin but with enhanced properties due to the modifications in the hexapeptide structure.

Comparison with Similar Compounds

    Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.

    Dalbavancin: A lipoglycopeptide antibiotic with a longer half-life and similar antibacterial activity.

    Oritavancin: A semisynthetic glycopeptide with enhanced activity against resistant strains.

Uniqueness: Vancomycin hexapeptide is unique due to its specific modifications that enhance its antiviral properties while retaining its antibacterial activity

Properties

Molecular Formula

C59H62Cl2N8O23

Molecular Weight

1322.1 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,40S)-19-amino-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C59H62Cl2N8O23/c1-19-51(79)59(2,64)17-38(87-19)91-50-48(78)47(77)36(18-70)90-58(50)92-49-34-12-23-13-35(49)89-33-8-5-22(11-28(33)61)46(76)44-56(84)68-43(57(85)86)26-14-24(71)15-31(73)39(26)25-9-20(3-6-30(25)72)41(54(82)69-44)67-55(83)42(23)66-52(80)29(16-37(62)74)65-53(81)40(63)45(75)21-4-7-32(88-34)27(60)10-21/h3-15,19,29,36,38,40-48,50-51,58,70-73,75-79H,16-18,63-64H2,1-2H3,(H2,62,74)(H,65,81)(H,66,80)(H,67,83)(H,68,84)(H,69,82)(H,85,86)/t19-,29-,36?,38-,40+,41?,42+,43-,44-,45+,46+,47?,48?,50+,51+,58-,59-/m0/s1

InChI Key

SSCUQZZTTLVMFJ-IKBWJMRSSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@H]2[C@@H](OC(C(C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.